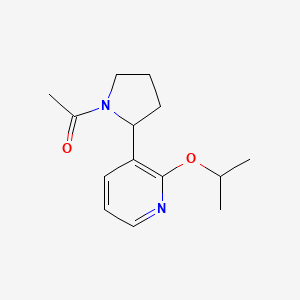

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety via an ethanone linker. The pyridine ring is substituted with an isopropoxy group at the 2-position, contributing steric bulk and moderate lipophilicity.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

1-[2-(2-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)18-14-12(6-4-8-15-14)13-7-5-9-16(13)11(3)17/h4,6,8,10,13H,5,7,9H2,1-3H3 |

InChI Key |

DUPGGCFPGICMFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-isopropoxypyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .

Chemical Reactions Analysis

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Scientific Research Applications

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of pyrrolidine, pyridine, and isopropoxy substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects : The isopropoxy group in the target compound provides intermediate steric bulk compared to methoxy (smaller) or cyclohexyl (larger). This balance may optimize target binding while maintaining solubility .

- Pyrrolidine vs. Piperidine: Unlike piperidine derivatives (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone, ), the pyrrolidine ring’s five-membered structure introduces greater ring strain and conformational flexibility, which may enhance binding to curved protein pockets .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

| Property | Target Compound | 1-(3-Hydroxypyridin-2-yl)ethanone | (S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~276.3 | ~163.2 | ~184.3 |

| LogP | ~1.8 (estimated) | ~0.5 | ~1.2 |

| Hydrogen Bond Donors | 0 | 1 (hydroxyl) | 1 (amino) |

| Solubility (mg/mL) | ~10 (predicted) | ~50 | ~30 |

- Lipophilicity: The target compound’s LogP (~1.8) reflects moderate lipophilicity, favorable for oral bioavailability compared to polar analogs like 1-(3-hydroxypyridin-2-yl)ethanone (LogP ~0.5) .

- Solubility: The absence of ionizable groups in the target compound reduces aqueous solubility relative to amino- or hydroxyl-substituted derivatives but may improve membrane permeability .

Biological Activity

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, with the molecular formula C14H20N2O2 and a molecular weight of approximately 248.32 g/mol, is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and an isopropoxy-substituted pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The compound consists of:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's interaction with biological targets.

- Isopropoxy group : This substitution on the pyridine ring enhances lipophilicity, potentially improving membrane permeability.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

- Neuroactive Properties : The compound may interact with neurotransmitter receptors, which could position it as a candidate for treating neurological disorders.

- Antimicrobial Activity : Initial evaluations indicate potential efficacy against certain microbial strains, warranting further investigation into its use as an antimicrobial agent.

Interaction Studies

Research has focused on understanding how this compound interacts at a molecular level with biological systems. Techniques employed in these studies include:

- Binding affinity assays : To determine how well the compound binds to specific receptors.

- In vitro assays : Evaluating the efficacy against various microbial strains.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant analogs:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-Methylpyrrolidine | Pyrrolidine ring | Neuroactive properties |

| 2-Isopropoxypyridine | Isopropoxy group | Antimicrobial activity |

| 4-Piperidone | Piperidine ring | Potential CNS activity |

The unique combination of the isopropoxy substitution on the pyridine and the incorporation of a pyrrolidine ring in this compound suggests distinct biological activities that may not be observed in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.